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Compound Name: methylpiperazin-2-one
dihydrochloride
Cat. No.: B1449930
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In the landscape of medicinal chemistry, the quest for novel molecular architectures with
superior therapeutic profiles is relentless. Among the vast array of heterocyclic systems, the
four-membered azetidine ring and the six-membered piperazinone core have emerged as
particularly valuable motifs. Azetidines, characterized by their significant ring strain and sp3-rich
nature, offer a unigue conformational rigidity that can enhance metabolic stability, solubility, and
binding affinity.[1] They are increasingly recognized as "privileged" structures and versatile
bioisosteres for more common saturated heterocycles like piperidine and pyrrolidine.[2][3] The
piperazine ring, and its oxidized piperazinone variant, is a cornerstone of numerous approved
drugs, particularly those targeting the central nervous system (CNS) and infectious diseases,
owing to its ability to engage in key hydrogen bonding interactions and modulate
physicochemical properties.[4][5]

The strategic fusion of these two scaffolds into hybrid azetidine-piperazinone compounds
creates a novel chemical space, offering a three-dimensional diversity that is highly attractive
for modern drug discovery. This guide, intended for researchers and drug development
professionals, provides a technical overview of the significant biological activities exhibited by
this compound class. We will delve into the causality behind their mechanisms of action,
explore structure-activity relationships (SAR), and provide validated experimental protocols to
empower further investigation into their therapeutic potential in oncology, infectious diseases,
and neuroscience.
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Anticancer Activity: Inducing Cell Death and Halting
Proliferation

The development of targeted agents that can selectively eliminate cancer cells is a primary
goal of oncological research. Azetidine-piperazinone derivatives have demonstrated significant
potential in this area, primarily by suppressing proliferation and inducing programmed cell
death (apoptosis) in various cancer cell lines.[6][7]

Mechanism of Action: The Intrinsic Apoptotic Pathway

A key mechanism underlying the anticancer effect of these compounds is the induction of
apoptosis through the intrinsic, or mitochondrial, pathway.[6] This process is often initiated by
an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. The
elevated ROS levels disrupt the mitochondrial membrane potential, triggering the release of
cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes,
particularly caspase-3, which are the executioners of apoptosis, leading to cell death.[7]
Furthermore, certain derivatives have been identified as potent inhibitors of enzymes like
monoacylglycerol lipase (MAGL), a drug target implicated in various cancers.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the cytotoxic potency of these hybrids is highly dependent on
the nature and position of substituents. For instance, in studies on human cervical cancer
(HelLa) cells, the substitution pattern on the piperazine moiety was found to be critical for
activity. Compounds featuring specific aromatic substitutions demonstrated enhanced
apoptosis-inducing capabilities. Similarly, evaluations against breast cancer cell lines (MCF7
and MDA-MB-231) showed that modifications to the azetidinone ring significantly influenced
antiproliferative potential, with some analogues exceeding the activity of the standard drug
erlotinib.[6]

Data Presentation: Cytotoxicity Profile

The following table summarizes the cytotoxic activity of representative azetidine-piperazinone
compounds against various human cancer cell lines.
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Substitution Cancer Cell
Compound ID . IC50 (uM) Reference
Pattern Line

Piperazine
Compound A clubbed 2- HelLa (Cervical) Varies [6]

azetidinone

Quinoline
Compound B conjugated 2- MCF7 (Breast) Varies [6]

azetidinone

1-(3-
chlorophenyl)pi

Compound C ) P y)p.p A549 (Lung) Potent 9]
erazin-2-one with

guanidine

1-(3-
chlorophenyl)pi

Compound D ] P y)p.p HT29 (Colon) Potent [9]
erazin-2-one with

guanidine

Mandatory Visualization: Intrinsic Apoptosis Pathway
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Caption: Intrinsic apoptosis pathway induced by azetidine-piperazinone compounds.
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Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of
compounds on cancer cell lines.

o Cell Seeding: Plate cancer cells (e.g., A549, HT29) in a 96-well plate at a density of 5,000-
10,000 cells per well in 100 pL of complete culture medium. Incubate for 24 hours at 37°C
and 5% CO: to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 pL of the compound dilutions. Include
wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

e Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO-..

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the
yellow MTT to purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of a solubilizing
agent (e.g., DMSO or a solution of 0.01 M HCI in 10% SDS) to each well to dissolve the
formazan crystals.

o Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate
reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the compound concentration (log scale) and determine the IC50 value (the
concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antifungal Properties

The rise of antimicrobial resistance necessitates the development of new chemical entities
capable of combating pathogenic microbes.[10] Both azetidine and piperazine moieties are
found in various antimicrobial agents, and their combination has yielded compounds with
promising broad-spectrum activity.[4][11]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://medcraveonline.com/MOJBOC/antimicrobial-potential-of-various-substituted-azetidine-derivatives-a-mini-review.html
https://www.researchgate.net/publication/257320568_Synthesis_and_antimicrobial_screening_of_4-thiazolidinone_and_2-azetidinone_derivatives_of_piperazine
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1372937.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectrum and Rationale

Derivatives of this class have been screened against a panel of clinically relevant pathogens,
demonstrating activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-
negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][11] The 2-
azetidinone core is the key pharmacophore of 3-lactam antibiotics, the most widely used class
of antibacterial agents, which act by inhibiting cell wall synthesis.[10] While not all azetidinone
derivatives act via this mechanism, it provides a strong rationale for exploring this scaffold for
antimicrobial properties.

Data Presentation: Antimicrobial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) for representative
compounds, indicating the lowest concentration required to inhibit visible microbial growth.

Target

Compound ID . . MIC (pg/mL) Reference
Microorganism
Staphylococcus

Compound E 12.5-50 [4]
aureus

Compound F Escherichia coli 12.5 [4]

Compound G Candida albicans Varies [11]
Pseudomonas ]

Compound H ) Varies [11]
aeruginosa

Mandatory Visualization: Antimicrobial Screening
Workflow
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Antimicrobial Screening Workflow
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Caption: General workflow for screening and identifying lead antimicrobial compounds.

Experimental Protocol: Broth Microdilution for MIC
Determination

This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid
medium.

e Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate
broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized
concentration of approximately 5 x 10> CFU/mL.

e Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test
compound in the broth. The final volume in each well should be 50 pL.

e Inoculation: Add 50 pL of the standardized microbial inoculum to each well, bringing the final
volume to 100 pL. This halves the compound concentration in each well.

e Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial
growth and a negative control well (broth only) to check for sterility.

 Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for
bacteria; 35°C for 24-48 hours for yeast).
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o MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the
lowest concentration of the compound at which no visible growth is observed. This can be
confirmed by measuring the optical density (OD) at 600 nm.

Central Nervous System (CNS) Applications

The piperazine moiety is a classic "CNS-philic" scaffold, and its combination with azetidine has
led to compounds with significant neuromodulatory activities, including potent and selective
receptor antagonism and potential applications in neurodegenerative diseases.

Focus: Neurokinin-2 (NK2) Receptor Antagonism

A notable example is the development of azetidinyl-piperidone compounds (a close structural
relative of piperazinones) as selective antagonists of the neurokinin-2 (NK2) receptor.[12]
These receptors are involved in inflammatory responses and smooth muscle contraction.

o Rationale and SAR: The design strategy involved incorporating the vulnerable amide
function of an initial lead into a more stable piperidone lactam ring and replacing a bulky
piperidine with a streamlined 3-substituted azetidine.[12] This optimization led to compounds
with excellent functional potency (pAz values up to 9.3) and significantly improved metabolic
stability in human liver microsomes (HLM). Further SAR exploration revealed that modifying
the azetidine 3-substituent and the N-lactam substituent could fine-tune potency, selectivity
over NK1/NK3 receptors, and lipophilicity to attenuate metabolism.[12]

Data Presentation: NK2 Antagonist Profile

HLM
Compound Azetidine 3- N-Lactam Potency .
] ] Stability (T2/ Reference
ID Substituent  Substituent (pA2) .
2 min)
5 4-morpholinyl  Benzyl 9.3 70 [12]
) Cyclopropylm
29 4-morpholinyl 8.1 120 [12]
ethyl
Cyclopropylm
33 Sulfamide yelopropy 8.9 >120 [12]
ethyl
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Mandatory Visualization: Competitive Receptor

Antagonism

Competitive Receptor Antagonism

Agonist
(Endogenous Ligand)

Azetidine-Piperazinone
(Antagonist)

Binds & Activates /Binds & Blocks

Receptor

< %

No Signal Transduction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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